[2-(2-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate
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Description
[2-(2-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate is a useful research compound. Its molecular formula is C20H17ClN2O4S and its molecular weight is 416.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound [2-(2-Methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H15ClN2O3S
- Molecular Weight : 348.82 g/mol
The compound features a benzothiophene moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies indicate that compounds with a benzothiophene core exhibit significant antimicrobial properties. For instance, a study evaluating various substituted benzo[b]thiophenes demonstrated their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzothiophene Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Benzothiophene A | S. aureus | 32 µg/mL |
Benzothiophene B | E. coli | 64 µg/mL |
This compound | S. aureus | TBD |
Anticancer Activity
The anticancer potential of this compound is being explored through various in vitro assays. Preliminary results suggest that it may induce apoptosis in cancer cell lines, although specific IC50 values are yet to be determined.
Case Study: In Vitro Evaluation
In a recent study, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound inhibited cell proliferation significantly compared to control groups.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound appears to activate caspase pathways leading to programmed cell death.
Safety and Toxicity Profile
While investigating the biological activity, it is crucial to consider the safety profile of the compound. Preliminary toxicity studies indicate that it exhibits low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.
Properties
Molecular Formula |
C20H17ClN2O4S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C20H17ClN2O4S/c1-12-6-2-4-8-14(12)23-16(24)11-27-17(25)10-22-20(26)19-18(21)13-7-3-5-9-15(13)28-19/h2-9H,10-11H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
XBBIEKJBXXCIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.